Cas no 1021254-88-5 (2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide)
![2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1021254-88-5x500.png)
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
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- インチ: 1S/C23H22N4O4S/c1-29-19-11-16(12-20(30-2)22(19)31-3)25-21(28)14-32-23-18-13-17(15-7-5-4-6-8-15)26-27(18)10-9-24-23/h4-13H,14H2,1-3H3,(H,25,28)
- InChIKey: VMLBENSIIDELAE-UHFFFAOYSA-N
- SMILES: C(NC1=CC(OC)=C(OC)C(OC)=C1)(=O)CSC1=NC=CN2N=C(C3=CC=CC=C3)C=C12
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-1595-2μmol |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-1595-5μmol |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-1595-5mg |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-1595-2mg |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-1595-30mg |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3382-1595-10mg |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-1595-15mg |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-1595-10μmol |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-1595-20μmol |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-1595-20mg |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
1021254-88-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 |
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamideに関する追加情報
Introduction to 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide (CAS No. 1021254-88-5)
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1021254-88-5, belongs to a class of molecules that exhibit promising properties for therapeutic applications. Its molecular structure incorporates a pyrazole-pyrazine core, which is a well-known scaffold in drug discovery, combined with functional groups that enhance its interactions with biological targets.
The pyrazole-pyrazine moiety is particularly noteworthy as it has been extensively studied for its role in modulating various biological pathways. Pyrazole derivatives are known for their ability to interact with enzymes and receptors, making them valuable candidates for the development of drugs targeting inflammatory diseases, infectious diseases, and even cancer. The presence of a sulfur atom in the 2-phenylpyrazolo[1,5-a]pyrazin-4-yl group further enhances the compound's potential bioactivity by introducing polarity and reactivity that can be exploited in drug design.
The acetamide functional group at the N-position of the molecule contributes to its solubility and stability, which are critical factors in pharmaceutical formulations. Additionally, the 3,4,5-trimethoxyphenyl group introduces hydrophobicity and electronic properties that can influence the compound's binding affinity to biological targets. This combination of structural features makes 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide a versatile molecule with potential applications in multiple therapeutic areas.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and reduced side effects. The structural framework of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide aligns well with current trends in drug discovery. For instance, studies have shown that pyrazole-pyrazine derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes such as COX and LOX. Furthermore, the sulfanyl group has been implicated in modulating kinase activity, which is relevant for treating cancers and other diseases associated with aberrant signaling pathways.
The trimethoxyphenyl group in this compound also adds an interesting dimension to its potential therapeutic applications. Methoxy-substituted aromatic rings are known to enhance metabolic stability and bioavailability, which are crucial for drug efficacy. Additionally, these groups can influence electronic properties through resonance effects, thereby affecting binding interactions with biological targets. This makes 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide a promising candidate for further investigation in medicinal chemistry.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrazole-pyrazine core efficiently. These methods not only streamline the synthesis but also allow for the introduction of various functional groups at desired positions within the molecule. This flexibility is essential for optimizing biological activity through structure-based drug design.
Evaluation of the pharmacological properties of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide has revealed several intriguing findings. In vitro studies have demonstrated its ability to inhibit certain kinases and enzymes associated with inflammation and cancer progression. The sulfanyl group appears to play a critical role in these interactions by modulating binding affinity through hydrogen bonding and electrostatic interactions. Additionally, the trimethoxyphenyl group contributes to hydrophobic interactions that enhance binding stability.
The compound's potential therapeutic applications extend beyond anti-inflammatory and anticancer roles. Preliminary studies suggest that it may also exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or metabolic pathways. This broad spectrum of activity makes 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl}))-N-(
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